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molecular formula C8H3F15O B1583753 1H,1H-Pentadecafluoro-1-octanol CAS No. 307-30-2

1H,1H-Pentadecafluoro-1-octanol

Cat. No. B1583753
M. Wt: 400.08 g/mol
InChI Key: PJDOLCGOTSNFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04310545

Procedure details

A mixture of 40 g of (pentadecafluoroheptyl)methanol, 11 g. of triethylamine, and 200 ml. of methylene chloride is stirred at -20° C. while a solution of 18 g. of trifluoromethanesulfonyl chloride in 50 ml. of methylene chloride is added. The solution is stirred for one hour at room temperature and then washed with ice-cold 10% hydrochloric acid, saturated aqueous sodium bicarbonate solution, and water; dried over anhydrous magnesium sulfate; and evaporated. The residual brown liquid is distilled to yield the product as a colorless liquid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:24])([C:20]([F:23])([F:22])[F:21])[C:3]([F:19])([F:18])[C:4]([F:17])([F:16])[C:5]([F:15])([F:14])[C:6]([F:13])([F:12])[C:7]([CH2:10][OH:11])([F:9])[F:8].C(N(CC)CC)C.[F:32][C:33]([F:39])([F:38])[S:34](Cl)(=[O:36])=[O:35]>C(Cl)Cl>[F:1][C:2]([F:24])([C:20]([F:21])([F:22])[F:23])[C:3]([F:18])([F:19])[C:4]([F:16])([F:17])[C:5]([F:15])([F:14])[C:6]([F:13])([F:12])[C:7]([CH2:10][O:11][S:34]([C:33]([F:39])([F:38])[F:32])(=[O:36])=[O:35])([F:9])[F:8]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
FC(C(C(C(C(C(F)(F)CO)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ice-cold 10% hydrochloric acid, saturated aqueous sodium bicarbonate solution, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
and evaporated
DISTILLATION
Type
DISTILLATION
Details
The residual brown liquid is distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(C(C(C(C(F)(F)COS(=O)(=O)C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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